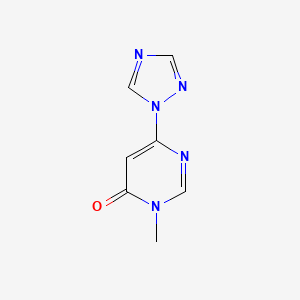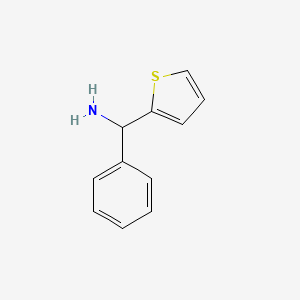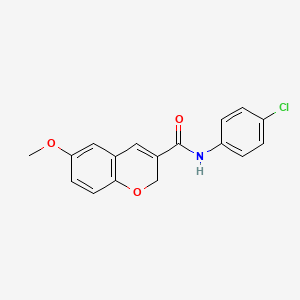
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one, also known as CR8, is a small molecule inhibitor that has been developed for use in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of cancer and other diseases. In
Mecanismo De Acción
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the cell cycle, ultimately leading to cell death. In addition, 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to inhibit the activity of other kinases, including glycogen synthase kinase-3 (GSK-3) and casein kinase-1 (CK1).
Biochemical and Physiological Effects:
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to induce cell cycle arrest and apoptosis. In addition, 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one is that it has relatively low potency compared to other CDK inhibitors.
Direcciones Futuras
There are a number of future directions for research on 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one. One area of focus is the development of more potent CDK inhibitors based on the structure of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one. In addition, the potential therapeutic applications of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one in the treatment of cancer and other diseases continue to be explored. Finally, the anti-inflammatory properties of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one may also be investigated further for their potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one involves the reaction of 4-isoquinolin-5-ylsulfonyl chloride with 2-chloro-1-(1H-1,4-diazepin-1-yl)propan-1-one in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and has been investigated as a potential treatment for cancer. In addition, 2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
2-chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-13(18)17(22)20-8-3-9-21(11-10-20)25(23,24)16-5-2-4-14-12-19-7-6-15(14)16/h2,4-7,12-13H,3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRMZVSABGSNIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2417490.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2417491.png)


![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2417496.png)


![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2417501.png)

![4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2417503.png)

![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)